molecular formula C25H22ClNO3 B12390720 Fenvalerate-d6

Fenvalerate-d6

Cat. No.: B12390720
M. Wt: 425.9 g/mol
InChI Key: NYPJDWWKZLNGGM-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fenvalerate-d6 is a deuterated analog of fenvalerate, a synthetic pyrethroid insecticide. Pyrethroids are known for their rapid action, strong targeting, broad spectrum, and high efficiency. This compound is primarily used in scientific research to study the behavior and degradation of fenvalerate in various environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fenvalerate-d6 involves the incorporation of deuterium atoms into the fenvalerate molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity of the final product. The production process is optimized to achieve high yields and minimize the cost of deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions

Fenvalerate-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from the reactions of this compound include 3-phenoxybenzoic acid, various oxidized metabolites, and substituted derivatives .

Scientific Research Applications

Fenvalerate-d6 is widely used in scientific research for various applications:

    Environmental Studies: Used to study the degradation and environmental fate of fenvalerate.

    Toxicology: Helps in understanding the toxicological effects of fenvalerate and its metabolites.

    Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of fenvalerate residues.

    Biochemistry: Helps in studying the metabolic pathways of fenvalerate in living organisms .

Mechanism of Action

Fenvalerate-d6, like fenvalerate, exerts its effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged depolarization of the nerve membrane. This leads to paralysis and eventual death of the insect. The deuterium atoms in this compound do not significantly alter its mechanism of action but help in tracing its metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Fenvalerate-d6

This compound is unique due to the presence of deuterium atoms, which makes it an invaluable tool in scientific research. The deuterium labeling allows for precise tracking of the compound in various studies, providing insights into its environmental fate, metabolic pathways, and degradation products .

Properties

Molecular Formula

C25H22ClNO3

Molecular Weight

425.9 g/mol

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 2-(4-chlorophenyl)-4,4,4-trideuterio-3-(trideuteriomethyl)butanoate

InChI

InChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3/i1D3,2D3

InChI Key

NYPJDWWKZLNGGM-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C([2H])([2H])[2H]

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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